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molecular formula C7H8ClN3O2 B1354795 6-Chloro-N-ethyl-3-nitropyridin-2-amine CAS No. 33742-69-7

6-Chloro-N-ethyl-3-nitropyridin-2-amine

Cat. No. B1354795
M. Wt: 201.61 g/mol
InChI Key: TXERJEKFMCQUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06420359B1

Procedure details

A solution of SnCl2.H2O (616.3 g, 2.73 mol) in aqueous 12 N HCl (500 mL) was rapidly added to a solution of 6-chloro-2-(ethylamino)-3-nitropyridine (169.5 g, 0.84 mol) in AcOH (1.7 L) at room temperature. After 20 min, the mixture was cooled to 0° C. and water (250 mL) was added. Solid NaOH (240 g) was then added in small portions. The resulting suspension was filtered to remove tin salts. The filtrate was diluted with water (3.5 L), the solution rendered basic by addition of aqueous 10 N NaOH and then extracted with EtOAc (3×1.7 L). The combined organic layers were washed with brine (1 L), dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (hexane:EtOAc, 3:2) to give the title compound (89.9 g, 62% yield) as a brown solid: MS (ESI) m/z 172/174 (MH)+.
Quantity
616.3 g
Type
reactant
Reaction Step One
Quantity
169.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 L
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
240 g
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.O.[Cl:5][C:6]1[N:11]=[C:10]([NH:12][CH2:13][CH3:14])[C:9]([N+:15]([O-])=O)=[CH:8][CH:7]=1.O.[OH-].[Na+]>Cl.CC(O)=O>[NH2:15][C:9]1[C:10]([NH:12][CH2:13][CH3:14])=[N:11][C:6]([Cl:5])=[CH:7][CH:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
616.3 g
Type
reactant
Smiles
Cl[Sn]Cl.O
Name
Quantity
169.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NCC)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
Cl
Name
Quantity
1.7 L
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
240 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
to remove tin salts
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water (3.5 L)
ADDITION
Type
ADDITION
Details
the solution rendered basic by addition of aqueous 10 N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×1.7 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (hexane:EtOAc, 3:2)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Cl)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 89.9 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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